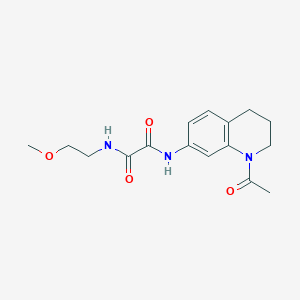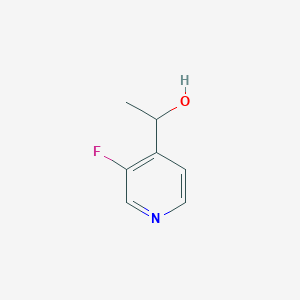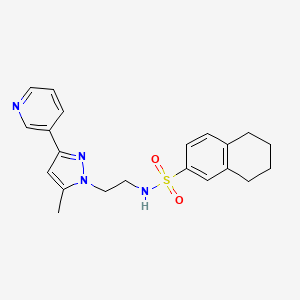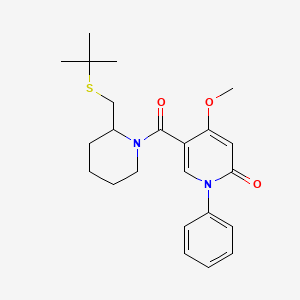![molecular formula C14H15N3O2 B2573879 N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide CAS No. 2199341-38-1](/img/structure/B2573879.png)
N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide, commonly known as Indole-2-carboxamide, is a small organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Indole-2-carboxamide is not yet fully understood. However, it has been proposed that this compound may exert its biological activities through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Additionally, it has been reported to interact with various cellular targets, such as histone deacetylases and GSK-3β.
Biochemical and physiological effects:
Indole-2-carboxamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the expression of neuroprotective genes. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Indole-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets. Moreover, it has been reported to exhibit low toxicity and good stability under physiological conditions. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Indole-2-carboxamide. One of the potential areas of investigation is the development of more efficient synthesis methods that can yield higher purity and yields of the product. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Additionally, more in vivo studies are needed to evaluate the safety and efficacy of Indole-2-carboxamide in animal models and humans. Finally, the development of novel derivatives of Indole-2-carboxamide with improved properties and activities may open up new avenues for its applications in various fields.
Méthodes De Synthèse
The synthesis of Indole-2-carboxamide can be achieved through a multistep process, starting from commercially available starting materials. One of the commonly used methods involves the condensation of indole-2-carboxylic acid with acryloyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield high purity and good yields of the product.
Applications De Recherche Scientifique
Indole-2-carboxamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Moreover, it has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-7-8-16-14(19)12-9-10-5-3-4-6-11(10)17-12/h2-6,9,17H,1,7-8H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVWBSGQPZLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(1H-indol-2-yl)formamido]ethyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)



![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)




![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)
